molecular formula C10H15Cl2FN2O B2592664 2-Fluoro-4-piperazin-1-ylphenol;dihydrochloride CAS No. 2551120-05-7

2-Fluoro-4-piperazin-1-ylphenol;dihydrochloride

Cat. No. B2592664
CAS RN: 2551120-05-7
M. Wt: 269.14
InChI Key: HJGNVCUJLFDJFE-UHFFFAOYSA-N
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Description

2-Fluoro-4-piperazin-1-ylphenol dihydrochloride is a chemical compound with the CAS Number: 2551120-05-7 . It has a molecular weight of 269.15 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-fluoro-4-(piperazin-1-yl)phenol dihydrochloride . The InChI code is 1S/C10H13FN2O.2ClH/c11-9-7-8(1-2-10(9)14)13-5-3-12-4-6-13;;/h1-2,7,12,14H,3-6H2;2*1H .


Physical And Chemical Properties Analysis

2-Fluoro-4-piperazin-1-ylphenol dihydrochloride is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

Research on related compounds emphasizes the significance of synthetic methodologies and chemical reactions. For instance, the synthesis of flunarizine, a drug that includes similar chemical motifs, involves regioselective metal-catalyzed amination, demonstrating the compound's relevance in pharmaceutical synthesis (Shakhmaev, Sunagatullina, & Zorin, 2016). Additionally, the synthesis of 1,2,4-triazine derivatives bearing piperazine amide moiety against breast cancer cells indicates the potential application in anticancer drug development (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Biological Activities

The research on compounds structurally related to "2-Fluoro-4-piperazin-1-ylphenol; dihydrochloride" highlights their diverse biological activities. For instance, compounds with a piperazine nucleus were prepared and showed promising results in antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities, indicating the relevance of such structures in developing therapeutic agents (Mermer, Demirbas, Demirbaş, Colak, Ayaz, Alagumuthu, & Arumugam, 2018).

Photostability and Luminescent Properties

Studies on the photostability and luminescent properties of related compounds, such as the photochemistry of ciprofloxacin, a fluoroquinolone with a piperazine moiety, in aqueous solutions, provide insights into the photoreactive nature of these compounds (Mella, Fasani, & Albini, 2001). Additionally, the study on piperazine substituted naphthalimide model compounds showcases the potential applications in developing pH probes and investigating photo-induced electron transfer mechanisms (Gan, Chen, Chang, & Tian, 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

properties

IUPAC Name

2-fluoro-4-piperazin-1-ylphenol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O.2ClH/c11-9-7-8(1-2-10(9)14)13-5-3-12-4-6-13;;/h1-2,7,12,14H,3-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGNVCUJLFDJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)O)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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